Aripiprazole is classified as an atypical antipsychotic drug. [] It is a synthetic compound belonging to the phenylpiperazine class of medications. [] Aripiprazole acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. []
While aripiprazole dimer itself is not widely discussed in the scientific literature, the potential for dimerization of aripiprazole exists, particularly during the synthesis process. [] Dimerization refers to the chemical reaction where two identical molecules (in this case, aripiprazole) combine to form a single molecule, the dimer. The presence of dimers as impurities during drug synthesis can impact the efficacy and safety of the final drug product. Therefore, understanding and controlling dimerization during aripiprazole synthesis is crucial.
Aripiprazole dimer refers to a compound formed by the dimerization of aripiprazole, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Aripiprazole is chemically classified as a phenylpiperazine derivative and is known for its unique mechanism of action, which involves partial agonism at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, while acting as an antagonist at serotonin 5-HT2A receptors. The molecular formula of aripiprazole is CHClNO, with a molecular weight of 448.39 g/mol .
The synthesis of aripiprazole typically involves several key steps, often utilizing intermediates that can lead to the formation of dimer impurities. One notable method involves the reaction of 7-hydroxy-tetrahydroquinolinone with 1,4-dibromobutane in the presence of various solvents such as dimethylformamide or tetrahydrofuran. This process aims to produce 7-(4-bromobutoxy)-3,4-dihydrocarbostyril, which is then converted into aripiprazole .
Recent advancements have focused on reducing dimer formation during synthesis. For instance, a method using 4-chlorobutyl p-toluenesulfonate has shown promise in minimizing dimer content to less than 0.05%, significantly improving the purity and yield of aripiprazole .
The synthesis typically involves:
The molecular structure of aripiprazole consists of a core quinolinone structure substituted with various functional groups, including a piperazine moiety. The dimerization process can lead to the formation of larger molecular structures that retain some characteristics of the original compound but may alter its pharmacological properties.
Dimerization occurs through a chemical reaction where two molecules of aripiprazole combine under specific conditions, often during the synthesis process or storage. This reaction can be influenced by temperature, concentration, and the presence of catalysts.
Aripiprazole functions primarily as a partial agonist at dopamine D2 receptors, which differentiates it from traditional antipsychotics that typically act as antagonists. This unique mechanism allows for a stabilizing effect on dopamine transmission, reducing both hyperactivity and hypoactivity in dopaminergic pathways. The potential dimerization during synthesis may impact this mechanism by altering receptor affinity or efficacy.
Relevant analyses indicate that controlling environmental factors during synthesis is crucial for maintaining the integrity of aripiprazole and minimizing dimer formation .
Aripiprazole is widely used in clinical settings for treating psychiatric disorders such as schizophrenia and bipolar disorder. Its unique pharmacological profile allows it to be effective in managing symptoms while minimizing side effects commonly associated with other antipsychotic medications. Understanding the implications of dimer formation is essential for ensuring drug safety and efficacy.
Aripiprazole dimer (C~48~H~56~Cl~4~N~6~O~4~) is a dimeric impurity formed during the synthesis of the antipsychotic drug aripiprazole (C~23~H~27~Cl~2~N~3~O~2~). Its systematic IUPAC name is 7,7′-((((ethane-1,1-diylbis(2,3-dichloro-4,1-phenylene))bis(piperazine-4,1-diyl))bis(butane-4,1-diyl))bis(oxy))bis(3,4-dihydroquinolin-2(1H)-one) [3] [5]. This symmetrical molecule consists of two aripiprazole monomers linked via an ethane-1,1-diyl bridge between the dichlorophenyl groups. The dimer has a molecular weight of 922.8 g/mol and is designated as Aripiprazole EP Impurity G in European Pharmacopoeia and Aripiprazole 4,4′-dimer in USP monographs [5] [6]. Its CAS Registry Number (1797986-18-5) provides a unique identifier for chemical databases and regulatory documentation.
Table 1: Key Identifiers of Aripiprazole Dimer
Property | Value/Designation |
---|---|
Molecular Formula | C~48~H~56~Cl~4~N~6~O~4~ |
Molecular Weight | 922.8 g/mol |
CAS Registry Number | 1797986-18-5 |
USP Designation | Aripiprazole 4,4′-dimer |
EP Designation | Aripiprazole EP Impurity G |
Synonyms | 1,1′-(Ethane-1,1-diyl)bis(2,3-dichloro-4-{4-[3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl]piperazin-1-yl}benzene) |
The dimer was first identified during the early process development of aripiprazole in the 1990s. Initial synthetic routes used 1,4-dibromobutane to link 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine. This method generated significant dimeric impurities (≥10%) due to the symmetrical reactivity of the dibromobutane linker [9] [10]. A 2003 Bioorganic & Medicinal Chemistry Letters study confirmed the dimer as a "minor contaminant" in aripiprazole batches, establishing its structural identity through targeted synthesis using Bi(OTf)~3~-catalyzed aldehyde bis-arylation and Wynberg amination [4]. The high prevalence of this impurity prompted pharmaceutical manufacturers to develop alternative synthetic pathways, such as using monofunctionalized butyl derivatives (e.g., 1-bromo-4-chlorobutane) to suppress dimerization [9] [10].
As a process-related impurity, the dimer is strictly controlled in aripiprazole drug substances and products. Regulatory guidelines (ICH Q3A) mandate its identification and quantification at levels typically ≤0.15% of the active pharmaceutical ingredient (API) [6]. The USP aripiprazole monograph specifies the dimer as a designated impurity requiring HPLC monitoring alongside other known impurities like Aripiprazole Related Compound F [6]. Failure to control dimer formation can lead to batch rejection due to:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7